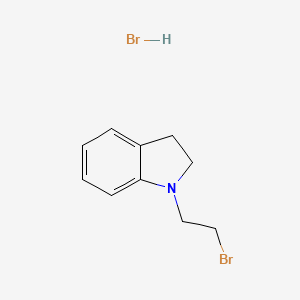
1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide
Overview
Description
“1-(2-Bromoethyl)-1H-benzimidazole hydrobromide” is a compound provided by Sigma-Aldrich to early discovery researchers . It’s an organic salt with the empirical formula C9H10Br2N2 . Another related compound is “2-Bromoethylamine hydrobromide”, which is used to construct C2-symmetric imidazolidinylidene ligands with a dioxolane backbone .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-1H-benzimidazole hydrobromide” is represented by the SMILES string Br.BrCCn1cnc2ccccc12 .
Chemical Reactions Analysis
The acidic organic salt (HBr) of the amine, such as “2-Bromoethylamine hydrobromide”, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .
Physical And Chemical Properties Analysis
“2-Bromoethylamine hydrobromide” is a crystalline solid with a molecular weight of 204.89 g/mol . It’s soluble in water .
Scientific Research Applications
Synthetic Utility in Heterocyclic Compound Formation
1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide and related compounds exhibit significant utility in the synthesis of heterocyclic compounds. These molecules serve as precursors or intermediates in the formation of a diverse range of heterocyclic structures, highlighting their importance in synthetic organic chemistry. For instance, reactions involving indole derivatives with N-bromosuccinimide in protic solvents have been shown to yield brominated compounds, demonstrating the bromoethyl group's role in facilitating nucleophilic substitution reactions that lead to heterocycle formation (Kametani, Takahashi, Ihara, & Fukumoto, 1978).
Catalysis and Reaction Mechanisms
The bromoethyl group in such compounds also plays a critical role in catalytic processes and reaction mechanisms, especially in copper-catalyzed reactions. These substances are involved in multicomponent cascade reactions, where the presence of a bromoethyl group facilitates the formation of indole derivatives through intramolecular interactions and catalytic cycles. This is evident in the synthesis of 3-cyano-1H-indoles and related structures, which are formed via copper-catalyzed one-pot multicomponent cascade reactions (Li, Guo, Zhang, Zhang, & Fan, 2015).
Bioactive Molecule Synthesis
Furthermore, this compound is instrumental in the synthesis of bioactive molecules. Its utility extends to the construction of complex bioactive frameworks, including those with antibacterial, antifungal, and antimicrobial properties. The bromoethyl group allows for subsequent functionalization and incorporation into larger, biologically active molecules, as seen in the synthesis of thiazolo-as-triazino indoles and their isomers, which have been evaluated for their antibacterial and antifungal activity (Mohan, 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a reactant in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides and haloamines . Additionally, it can be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These interactions highlight the compound’s versatility in biochemical synthesis and its potential to influence various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in proteomics research suggests that it may play a role in modulating protein synthesis and degradation . Additionally, its use as an organic and pharmaceutical intermediate indicates potential effects on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit or activate enzymes involved in the synthesis of thiazolines and thiazines . Furthermore, its ability to bind to secondary phosphines and facilitate P-alkylation reactions highlights its role in modulating biochemical pathways at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and moisture-sensitive, which may affect its stability and efficacy over time . Additionally, its solubility in water suggests that it can be easily administered in aqueous solutions for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it may cause toxic or adverse effects. For example, the compound’s acute toxicity has been classified as harmful if swallowed, indicating potential adverse effects at high doses . Therefore, careful consideration of dosage is essential when studying the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of thiazolines and thiazines . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. Additionally, its role as an intermediate in organic and pharmaceutical synthesis suggests that it may be involved in other metabolic pathways related to drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in water allows it to be easily transported in aqueous environments . Additionally, its hygroscopic nature suggests that it may interact with moisture-sensitive transporters and binding proteins, affecting its localization and accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, the compound’s interaction with enzymes involved in proteomics research suggests that it may localize to the endoplasmic reticulum or other organelles involved in protein synthesis and degradation . Additionally, its role in modulating gene expression indicates potential localization to the nucleus or other compartments involved in transcriptional regulation .
Properties
IUPAC Name |
1-(2-bromoethyl)-2,3-dihydroindole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSLINUXSCAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-01-7 | |
| Record name | 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



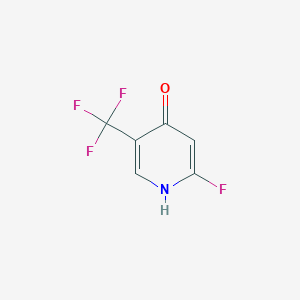
![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)
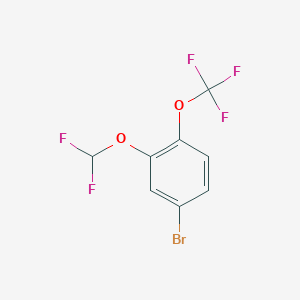

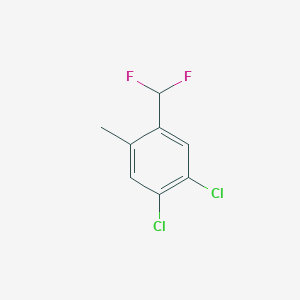
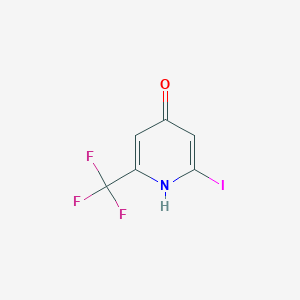
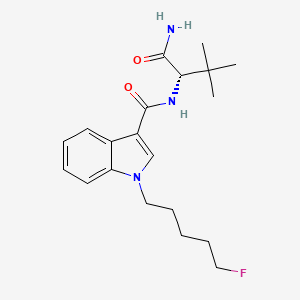
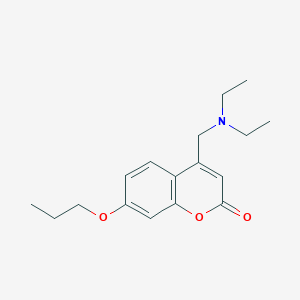
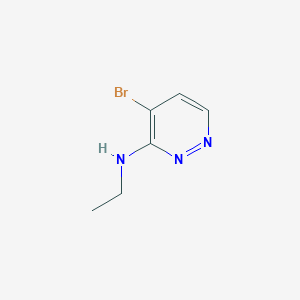
![2-Azaspiro[3.5]nonan-7-ol](/img/structure/B1447369.png)
![tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B1447370.png)
![tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B1447371.png)

